N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide
Description
N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is a chiral acetamide derivative featuring a piperidine ring substituted with an isopropyl group and a 2-amino-acetyl moiety. This compound belongs to a class of amides with applications in medicinal chemistry, particularly as intermediates in peptide synthesis or modulators of biological targets such as G protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-9(2)15(10(3)16)11-5-4-6-14(8-11)12(17)7-13/h9,11H,4-8,13H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQZPUKTLIRTNY-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)CN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCN(C1)C(=O)CN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Amino-Acetyl Group: This step involves the acylation of the piperidine ring with an amino-acetyl group. Common reagents for this reaction include acyl chlorides or anhydrides.
Attachment of the Isopropyl-Acetamide Moiety:
Industrial Production Methods
Industrial production of N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetamide groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or secondary amines.
Scientific Research Applications
N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related acetamide derivatives, as outlined below:
Stereochemical Variants
- N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide (CAS: 1354017-54-1): Differs in the substitution of the 2-amino-acetyl group with a 2-amino-ethyl group and the (S)-configuration at the piperidine-3-yl position. Molecular weight: 227.35 g/mol . Implications: The (S)-enantiomer may exhibit distinct binding affinities compared to the (R)-configured target compound, as stereochemistry often influences receptor interactions .
Ring Size and Substituent Variations
- N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide: Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring.
- N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide (CAS: 1353997-01-9):
Functional Group Modifications
- N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide (CAS: 1401665-97-1): Features a bulkier 2-amino-3-methyl-butyryl group instead of the 2-amino-acetyl moiety. Implications: The added methyl group may enhance lipophilicity and stability but could complicate synthetic accessibility .
- 2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide: Substitutes the amino-acetyl group with a chloro atom and introduces a methyl group on the pyrrolidine ring.
Key Research Findings and Implications
- Stereochemical Sensitivity : Enantiomeric variants (e.g., R vs. S configurations) demonstrate divergent biological activities, as seen in GPCR-targeting analogs like LY303870, where stereochemistry dictates receptor binding .
- Functional Group Trade-offs : Bulkier substituents (e.g., 3-methyl-butyryl) may enhance target affinity but reduce solubility, necessitating formulation optimization for pharmacological use .
Biological Activity
N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an amino-acetyl group and an isopropyl acetamide moiety. Its molecular formula is with a molecular weight of approximately 226.32 g/mol.
The compound's mechanism of action involves its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of certain enzymes or receptors, influencing various physiological processes. For instance, it has shown potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in multiple signaling pathways related to neurodegenerative diseases and cancer .
Inhibition of GSK-3β
Recent studies have demonstrated that this compound exhibits potent inhibitory activity against GSK-3β, with an IC50 value in the low nanomolar range (8 nM) . This inhibition is significant as GSK-3β is implicated in various cellular processes, including cell cycle regulation and apoptosis.
Neuroprotective Effects
In vitro studies using microglial BV-2 cells have indicated that this compound can suppress the production of pro-inflammatory cytokines and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests potential anti-inflammatory properties, which could be beneficial in treating neuroinflammatory conditions . Additionally, it has shown neuroprotective effects in models of tau hyperphosphorylation, a hallmark of Alzheimer's disease .
Case Studies
- Neurodegenerative Disease Models : In a study investigating neuroprotective agents, this compound was administered to mouse models exhibiting tau pathology. The results indicated a significant reduction in tau hyperphosphorylation and improved cognitive function compared to control groups .
- Inflammation Models : In another experimental setup using BV-2 cells, treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 following LPS exposure, highlighting its potential as an anti-inflammatory agent .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 Value | Reference |
|---|---|---|---|
| GSK-3β Inhibition | GSK-3β | 8 nM | |
| Anti-inflammatory | NO Production | - | |
| Neuroprotection | Tau Hyperphosphorylation | - |
Table 2: Comparative Activity with Other Compounds
Q & A
Basic: What are the recommended synthetic routes for N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide, and how can purity be optimized?
Answer:
The compound can be synthesized via a multi-step process involving:
- Step 1: Formation of the piperidine core with chiral (R)-configuration using enantioselective catalysis or resolution techniques (e.g., chiral HPLC) .
- Step 2: Sequential amidation reactions. For example, coupling 2-aminoacetyl chloride with the piperidine intermediate under anhydrous conditions (e.g., THF, DIPEA) .
- Step 3: Final N-isopropyl acetylation using acetic anhydride or acetyl chloride in dichloromethane .
Purity Optimization: - Purify intermediates via column chromatography (silica gel, gradient elution with EtOAc/hexane).
- Confirm enantiomeric purity using chiral HPLC or polarimetry .
- Final compound purity (>95%) can be validated via LC-MS and H/C NMR spectroscopy .
Advanced: How can researchers address low yields in the chiral synthesis of the piperidine intermediate?
Answer:
Low yields often arise from racemization during amidation or steric hindrance in the piperidine core. Mitigation strategies include:
- Kinetic Control: Use low temperatures (−20°C to 0°C) and short reaction times to minimize racemization .
- Catalyst Screening: Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity .
- Protecting Groups: Temporarily protect reactive amines (e.g., Boc or Fmoc groups) during coupling steps to reduce side reactions .
Data Analysis: Compare reaction outcomes using DOE (Design of Experiments) to identify critical parameters (temperature, solvent, catalyst loading).
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- H/C NMR: Confirm structural integrity, stereochemistry, and regioselectivity. Key signals include:
- Piperidine protons (δ 2.5–3.5 ppm, multiplet) .
- Acetamide carbonyl (δ 170–175 ppm in C NMR) .
- LC-MS: Verify molecular weight (e.g., [M+H] peak) and purity (>95%) .
- IR Spectroscopy: Identify amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) .
Advanced: How can target selectivity be assessed for this compound in kinase or receptor-binding studies?
Answer:
- In vitro Binding Assays:
- Use radiolabeled ligands (e.g., H or I) in competitive binding assays against related targets (e.g., NK1/NK2 receptors) .
- Calculate IC values and compare with reference antagonists (e.g., SR140333 for NK1) .
- Enzymatic Assays: Test inhibition of kinase activity (e.g., Akt) using ATP-Glo luminescence assays .
- Selectivity Profiling: Screen against panels of 50+ kinases/receptors to identify off-target interactions (e.g., Eurofins CEREP panel) .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of aerosols/dust .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers resolve discrepancies in biological activity data across different assay formats?
Answer:
Contradictions may arise from assay conditions (e.g., cell type, buffer pH). Systematic approaches include:
- Dose-Response Curves: Compare EC/IC values across 3+ independent experiments .
- Orthogonal Assays: Validate findings using complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Meta-Analysis: Review literature for analogous compounds (e.g., LY303870, a related NK1 antagonist) to contextualize results .
Basic: What computational tools can predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: Use SwissADME or ADMETlab 2.0 to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .
- Molecular Dynamics (MD): Simulate binding stability to targets (e.g., 100 ns simulations in GROMACS) .
Advanced: What strategies improve the metabolic stability of this acetamide derivative?
Answer:
- Structural Modifications: Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation .
- Prodrug Approach: Mask the amine with a cleavable group (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
- In vitro Microsomal Assays: Test stability in human liver microsomes (HLM) and identify metabolic hotspots via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
